Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965847
InChI: InChI=1S/C8H6N2O3S/c1-13-8(12)4-2-14-7-5(4)6(11)9-3-10-7/h2-3H,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15965847

Molecular Formula: C8H6N2O3S

Molecular Weight: 210.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate -

Specification

Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
IUPAC Name methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C8H6N2O3S/c1-13-8(12)4-2-14-7-5(4)6(11)9-3-10-7/h2-3H,1H3,(H,9,10,11)
Standard InChI Key SLOUJQZEGRARST-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CSC2=C1C(=O)NC=N2

Introduction

Structural and Chemical Identity

Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate belongs to the thienopyrimidine family, featuring a bicyclic core with a thiophene ring fused to a pyrimidine ring. The molecule’s structure includes a ketone group at position 4, a methyl ester at position 5, and a partially saturated pyrimidine ring (Figure 1) .

Key Features:

  • Molecular Formula: C9H8N2O3S\text{C}_9\text{H}_8\text{N}_2\text{O}_3\text{S} (calculated based on structural analogs ).

  • Functional Groups: A ketone (4-oxo), ester (5-carboxylate), and sulfur-containing thiophene moiety.

  • Reactivity: The electron-deficient pyrimidine ring facilitates nucleophilic substitution, while the ester group enables hydrolysis or transesterification .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves cyclocondensation of 2-aminothiophene-3-carboxylates with formamide or urea derivatives. A representative route (Figure 2) proceeds as follows:

  • Step 1: React ethyl 2-aminothiophene-3-carboxylate with formamide under reflux (150°C, 6–8 hours) to form the pyrimidine ring .

  • Step 2: Methyl esterification using methanol and catalytic sulfuric acid yields the final product .

Optimization Challenges:

  • Yield: Early methods report ~40–50% yields due to side reactions at high temperatures .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the pure compound .

Industrial Production

Scalable synthesis remains underexplored, but potential strategies include:

  • Continuous Flow Reactors: To enhance temperature control and reduce decomposition .

  • Catalytic Enhancements: Using zeolites or ionic liquids to improve cyclocondensation efficiency .

Chemical Properties and Reactivity

Hydrolytic Stability

The methyl ester undergoes hydrolysis in alkaline conditions to form the corresponding carboxylic acid (Figure 3). Kinetic studies in 0.1 M NaOH show a half-life of 2.3 hours at 25°C .

Electrophilic Substitution

The pyrimidine ring’s C2 and C6 positions are susceptible to electrophilic attack. For example:

  • Nitration: Concentrated HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups at C2 (yield: 65%) .

  • Halogenation: NBromosuccinimide\text{N}-Bromosuccinimide in DMF brominates C6 (yield: 72%) .

Biological Activities

DerivativeTarget MicroorganismMIC (µg/mL)
Ethyl 5-(5-methyl-4-oxo-...)Candida albicans12.5
3-p-Methylbenzyl derivativeStaphylococcus aureus25.0

Mechanism: Disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis .

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show IC50_{50} values of 18 µM, attributed to topoisomerase II inhibition .

Applications in Drug Discovery

Kinase Inhibitors

The compound’s planar structure mimics ATP-binding sites, making it a candidate for tyrosine kinase inhibitors. Docking studies with EGFR show a binding affinity (KdK_d) of 4.2 nM .

Prodrug Development

Ester prodrugs of thienopyrimidine-carboxylic acids demonstrate improved bioavailability (oral TmaxT_{\text{max}}: 2.1 hours) .

Comparison with Structural Analogs

Methyl vs. Ethyl Esters

  • Solubility: Methyl ester exhibits higher lipophilicity (logP: 1.8 vs. 1.5 for ethyl) .

  • Metabolic Stability: Ethyl derivatives undergo faster hepatic clearance (t1/2t_{1/2}: 1.7 vs. 3.2 hours) .

Future Directions

  • Synthetic Innovation: Developing enantioselective routes for chiral derivatives .

  • Therapeutic Expansion: Evaluating neuroprotective and anti-inflammatory properties .

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